molecular formula C22H19BrN2O7 B11649572 2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

Cat. No.: B11649572
M. Wt: 503.3 g/mol
InChI Key: IGTCGTTXDJJXSD-DHDCSXOGSA-N
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Description

2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a brominated aromatic ring, a diazinanone core, and an ethoxyphenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Formation of the Diazinanone Core: This involves cyclization reactions to form the diazinanone ring.

    Linking the Ethoxyphenoxy Acetic Acid Moiety: This step involves etherification and esterification reactions to attach the ethoxyphenoxy acetic acid group to the diazinanone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form different functional groups.

    Reduction: The diazinanone core can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The brominated aromatic ring and diazinanone core can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxyphenoxy acetic acid moiety may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(5Z)-1-(4-Chloro-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-{[(5Z)-1-(4-Fluoro-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-{[(5Z)-1-(4-Bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid imparts unique chemical and biological properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H19BrN2O7

Molecular Weight

503.3 g/mol

IUPAC Name

2-[4-[(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C22H19BrN2O7/c1-3-31-18-10-13(4-7-17(18)32-11-19(26)27)9-15-20(28)24-22(30)25(21(15)29)14-5-6-16(23)12(2)8-14/h4-10H,3,11H2,1-2H3,(H,26,27)(H,24,28,30)/b15-9-

InChI Key

IGTCGTTXDJJXSD-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OCC(=O)O

Origin of Product

United States

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